Acid Stability Superiority Over TBDMS-Protected Analogs
When compared directly to the 4-O-Acetyl-3,6-di-O-TBDMS-D-glucal analog, the TBDPS protecting groups on this compound confer approximately 100-fold greater stability under acidic hydrolysis conditions . This differential stability allows the target compound to endure synthetic steps involving acidic reagents or environments that would otherwise cleave the TBDMS group and lead to unwanted side reactions or yield loss .
| Evidence Dimension | Acid Hydrolysis Stability |
|---|---|
| Target Compound Data | Hydrolyzes approximately 100 times slower than TBDMS-protected analog |
| Comparator Or Baseline | 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal (TBDMS analog) |
| Quantified Difference | Approximately 100-fold more stable in acid |
| Conditions | Acidic hydrolysis environment (e.g., 80% acetic acid can hydrolyze TBDMS but not TBDPS ethers) [1]. |
Why This Matters
This enhanced acid stability allows for greater synthetic flexibility in multi-step sequences involving acidic conditions, reducing the need for protective group interconversions and improving overall yield by minimizing side reactions.
- [1] TaoDocs. (2020). Hydroxy Protection and Deprotection. View Source
